3-Chloropyridine;perchloric acid
CAS No.: 55916-72-8
Cat. No.: VC20647371
Molecular Formula: C5H5Cl2NO4
Molecular Weight: 214.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55916-72-8 |
|---|---|
| Molecular Formula | C5H5Cl2NO4 |
| Molecular Weight | 214.00 g/mol |
| IUPAC Name | 3-chloropyridine;perchloric acid |
| Standard InChI | InChI=1S/C5H4ClN.ClHO4/c6-5-2-1-3-7-4-5;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
| Standard InChI Key | CZUBHOQZINGPQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)Cl.OCl(=O)(=O)=O |
Introduction
Structural and Chemical Characteristics of 3-Chloropyridinium Perchlorate
3-Chloropyridinium perchlorate consists of a protonated 3-chloropyridine cation paired with a perchlorate anion. The chloropyridine moiety introduces steric and electronic effects that influence its reactivity, while the perchlorate anion acts as a weakly coordinating counterion, enhancing solubility in polar aprotic solvents . Single-crystal X-ray diffraction (XRD) studies on analogous aziridinium perchlorates confirm the bicyclic structure of such protonated heterocycles, with the perchlorate anion stabilizing the cationic center through electrostatic interactions .
The compound’s stability is temperature-dependent. Thermogravimetric analysis (TGA) of pyridinium perchlorates reveals decomposition onset temperatures between 290–410°C, with activation energies () ranging from 55.5 to 301.5 kJ/mol depending on substituents . For 3-chloropyridinium perchlorate, the presence of the electron-withdrawing chlorine atom likely lowers thermal stability compared to unsubstituted analogues, though specific data require further study.
Synthesis and Reaction Mechanisms
Preparation of 3-Chloropyridine
3-Chloropyridine is synthesized via chlorination of pyridine derivatives. A patented method involves reacting 2,3,6-trichloropyridine with a metal binding agent (e.g., copper) under controlled conditions, achieving yields exceeding 94% . Key steps include:
-
Chlorination: Introduction of chlorine at the 3-position using gas at 120–140°C.
-
Purification: Vacuum distillation at −0.1 MPa to isolate 3-chloropyridine with >99.5% purity .
Formation of 3-Chloropyridinium Perchlorate
Protonation of 3-chloropyridine with perchloric acid in anhydrous solvents (e.g., THF) yields the perchlorate salt. A representative procedure involves:
-
Reagents: 3-Chloropyridine and 70% aqueous .
-
Workup: Precipitation with diethyl ether, followed by vacuum drying .
The reaction’s efficiency depends on the acid’s concentration and the solvent’s dielectric constant, which influence ion pairing and crystallization kinetics .
Kinetic and Thermodynamic Behavior
Thermal Decomposition
Thermolysis studies of pyridinium perchlorates follow a two-step mechanism:
-
Cation Fragmentation: Cleavage of the N–H bond generates pyridine and .
-
Perchlorate Decomposition: decomposes exothermically to , , and .
Isoconversional kinetic analysis (Table 1) provides activation parameters for decomposition:
Table 1: Activation Energies () for Pyridinium Perchlorate Decomposition
| Compound | (kJ/mol) | (min) |
|---|---|---|
| Pyridinium perchlorate | 301.5 | 49.4 |
| 2-Hydroxy derivative | 150.4 | 23.5 |
| 2-Chloro derivative | 55.5 | 7.0 |
Data adapted from Srivastava et al. (2009) .
The lower for chlorinated derivatives (e.g., 2-chloro vs. parent) suggests that electron-withdrawing groups accelerate decomposition, likely via destabilization of the cationic center .
Reactivity in Alkylation Reactions
3-Chloropyridinium perchlorate participates in alkylation reactions via aziridinium ion intermediates. NMR kinetic studies on analogous 3-chloropiperidines demonstrate that methyl substitution at C5 (Thorpe-Ingold effect) increases ring strain, enhancing aziridinium ion formation rates by up to 10-fold . This reactivity parallels trends observed in DNA alkylation assays, where gem-dimethylated compounds exhibit 3× higher guanine adduct formation .
Applications in Organic Synthesis
Pharmaceutical Intermediates
3-Chloropyridinium salts serve as precursors to bioactive molecules. For example, hydrolysis of ethyl 2-(3-chloropyridin-2-yl)acetate with NaOH yields 2-(3-chloropyridin-2-yl)acetic acid (82% yield), a building block for NSAIDs .
Energetic Materials
Perchlorate salts are explored as oxidizers in propellants. The high oxygen content (46.6% in ) and exothermic decomposition () make 3-chloropyridinium perchlorate a candidate for pyrotechnic formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume